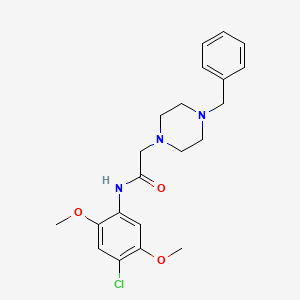
2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H26ClN3O3 and its molecular weight is 403.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including effects on neurotransmitter systems and implications for treating various disorders. This article synthesizes the available research findings, case studies, and biological activity data related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H24ClN3O2
- Molecular Weight : 367.87 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly within the central nervous system (CNS). It is hypothesized that the piperazine moiety enhances binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antidepressant-like activity : The compound has shown potential in reducing depressive-like behaviors in animal models. It appears to modulate serotonergic pathways, thereby influencing mood and anxiety levels.
- Antipsychotic effects : Preliminary data suggest that this compound may exert antipsychotic effects by antagonizing dopamine D2 receptors, which could be beneficial in managing symptoms of schizophrenia.
In Vivo Studies
Research involving animal models has provided further insights into the efficacy of this compound:
- Neuroprotective Effects : In models of neurodegeneration, the compound has been observed to protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's.
- Bone Resorption Inhibition : Related compounds have demonstrated significant inhibitory effects on osteoclastogenesis and bone resorption. For instance, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), a structural analog, was found to suppress F-actin belt formation in osteoclasts and prevent bone loss in ovariectomized rats .
Data Table: Summary of Biological Activities
Case Studies
A notable study highlighted the role of related piperazine derivatives in modulating bone metabolism. The findings indicated that these compounds could serve as therapeutic agents for conditions characterized by excessive bone resorption, such as osteoporosis. The study emphasized the importance of structural modifications in enhancing biological activity and specificity towards target receptors .
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-13-18(20(28-2)12-17(19)22)23-21(26)15-25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSFNXMBGTABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














